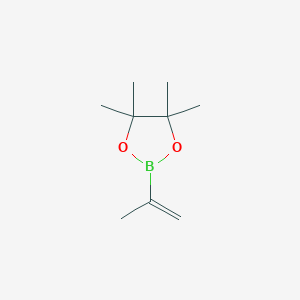

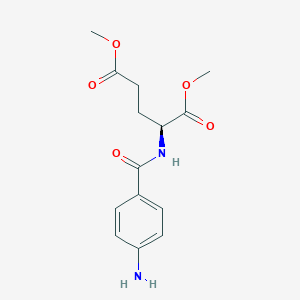

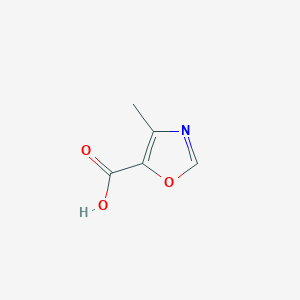

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate, otherwise known as TB-PPZ, is an organic compound with a variety of uses in scientific research. It is a synthetic compound with a wide range of applications, including drug synthesis, laboratory experiments, and as a therapeutic agent. TB-PPZ is a relatively new compound, having been first synthesized in the early 2000s, and is becoming increasingly popular in scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Pharmaceutical Applications

Piperazine derivatives are crucial in the synthesis of pharmaceutical compounds. A study highlighted the synthetic routes for Vandetanib, where compounds including tert-butyl piperidine derivatives are utilized in a series of chemical reactions to achieve the final product, indicating their importance in the industrial production of synthetic routes due to favorable yields and commercial value (Mi, 2015). Similarly, the synthesis and applications of tert-butanesulfinamide for the stereoselective synthesis of N-heterocycles, including piperidines and pyrrolidines, demonstrate the versatility of piperazine derivatives in accessing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Environmental Science and Decomposition Studies

In environmental science, the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor was examined, showcasing the utility of tert-butyl groups in environmental remediation processes (Hsieh et al., 2011). This research is indicative of the broader environmental applications of tert-butyl derivatives in addressing pollution and enhancing chemical decomposition methods.

Biological Activities and Drug Development

Piperazine derivatives have been extensively studied for their biological activities, leading to their incorporation into therapeutic agents. A review on piperazine and its analogues as therapeutic agents covered the significance of the piperazine moiety in drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents (Rathi et al., 2016). The synthesis of ligands for D2-like receptors, involving arylalkyl substituents on piperazine, further exemplifies the role of such derivatives in the development of neuropsychiatric disorder treatments (Sikazwe et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-13-11-22(12-14-23)18-9-10-21(16-18)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPGYGWJUHCARQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426006 |

Source

|

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885959-04-6 |

Source

|

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

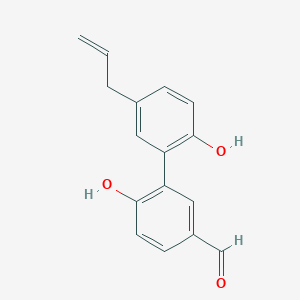

![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)

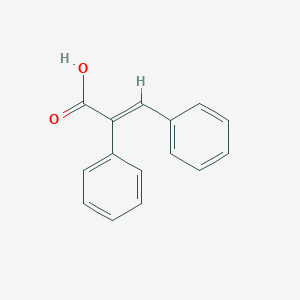

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

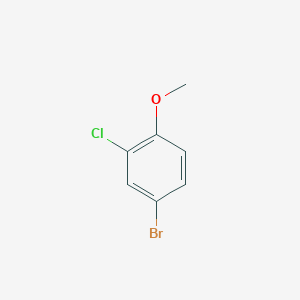

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)